N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N~3~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of naphthyl, thiazolyl, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a naphthyl-thiazole derivative with a quinazoline precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or ethanol, and catalysts like sodium carbonate or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~3~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N~3~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N3-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Naphthoylindoles: Compounds containing a 3-(1-naphthoyl)indole structure with various substitutions.
Indole-3-carboxamides: Compounds with an indole core and carboxamide group, known for their bioactivity.
Quinolinyl carboxylates: Compounds with a quinoline core and carboxylate group, used in medicinal chemistry.
Uniqueness
N~3~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H22N4O2S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H22N4O2S/c32-25(18-12-13-21-22(15-18)28-24-11-2-1-5-14-31(24)26(21)33)30-27-29-23(16-34-27)20-10-6-8-17-7-3-4-9-19(17)20/h3-4,6-10,12-13,15-16H,1-2,5,11,14H2,(H,29,30,32) |
InChI Key |
KCOVCPMKLJXRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=NC(=CS4)C5=CC=CC6=CC=CC=C65)C(=O)N2CC1 |
Origin of Product |
United States |
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